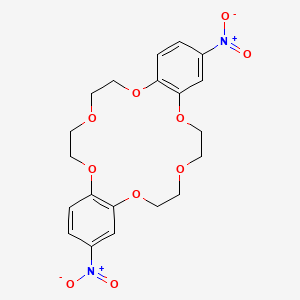
5,5'-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is a complex organic compound featuring a tetrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with p-tolylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide in the presence of a suitable catalyst to form the tetrazole rings. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tetrazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(2-(4-aminophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)
- 5,5’-(2-(4-methylphenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole)
Uniqueness
5,5’-(2-(4-nitrophenyl)ethene-1,1-diyl)bis(1-(p-tolyl)-1H-tetrazole) is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-[1-[1-(4-methylphenyl)tetrazol-5-yl]-2-(4-nitrophenyl)ethenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N9O2/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(14-8-18)33(34)35)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFIYWFTIOSNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729419.png)


![3-methyl-2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2729424.png)


![1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride](/img/structure/B2729429.png)


![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)

![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
